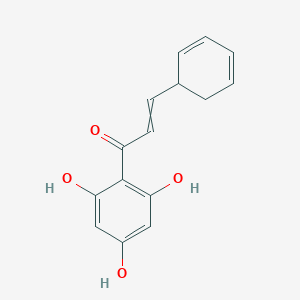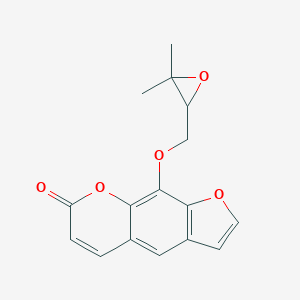
アルソールA
説明
科学的研究の応用
- **
作用機序
Target of Action
Alisol A, a bioactive triterpenoid isolated from the Rhizoma Alismatis, has been found to interact with several targets. These include the AMP-activated protein kinase (AMPK) , Sirtuin 1 (SIRT1) , and NF-κB inhibitor IκBα . It also interacts with farnesoid X receptor , soluble epoxide hydrolase , and other enzymes such as AMPK , HCE-2 , and functional proteins like YAP , LXR . These targets play crucial roles in various cellular processes, including lipid metabolism, inflammation, and cell apoptosis .
Mode of Action
Alisol A exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it activates the AMPK/SIRT1 signaling pathway and the NF-κB inhibitor IκBα . This activation leads to the regulation of lipid metabolism and the inhibition of inflammatory cytokine production .
Biochemical Pathways
Alisol A affects several biochemical pathways. It activates the AMPK/SIRT1 signaling pathway , which plays a crucial role in energy homeostasis and cellular metabolism. It also regulates the PI3K/AKT pathway , which is involved in cell survival and growth. Furthermore, it influences lipid metabolism, leading to a decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Pharmacokinetics
The pharmacokinetics of Alisol A have been studied using liquid chromatography–mass spectrometry (LC-MS). The method was successfully applied to study the pharmacokinetics of Alisol A in rat plasma after oral administration . .
Result of Action
Alisol A has been shown to have multiple effects at the molecular and cellular levels. It can effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis in mice fed with a high-fat diet . It also significantly reduces the expression of inflammatory cytokines in the aorta, including ICAM-1, IL-6, and MMP-9 . Moreover, it has been found to alleviate neuroinflammation, inhibit microglia and astrocytes proliferation, downregulate the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the brain .
Action Environment
The action of Alisol A can be influenced by various environmental factors. For instance, the soil group Alisols, which are highly acidic and poorly drained, are prone to aluminum toxicity and water erosion . These conditions could potentially affect the growth of the Alisma plant and the concentration of Alisol A in the plant. Moreover, diet can also influence the action of Alisol A. For example, it has been shown to inhibit the formation of arterial plaques in mice fed with a high-fat diet .
生化学分析
Biochemical Properties
Alisol A interacts with various enzymes and proteins, exerting significant effects on biochemical reactions. It has been found to target the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK and HCE-2 . The compound also interacts with functional proteins like YAP, LXR, contributing to its anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Cellular Effects
Alisol A has profound effects on various types of cells and cellular processes. In the context of neuroprotection, Alisol A has been shown to reduce microglia activation and inflammatory cytokine release induced by a high-fat diet (HFD) in mice . It also increases the number of hippocampal neurons, the density of dendritic spines, and the expression of tight junction proteins . In cancer cells, Alisol A exhibits significant anti-proliferative effects .
Molecular Mechanism
Alisol A exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells, inhibiting the proliferation and metastasis of these cells . In the context of neuroprotection, Alisol A targets the SIRT3-NF-κB/MAPK pathway . It also regulates lipid metabolism and inhibits inflammatory cytokine production by activating the AMPK/SIRT1 signaling pathway .
Temporal Effects in Laboratory Settings
Over time, Alisol A has been observed to suppress neurological deficits scores and improve cognitive dysfunction induced by global cerebral ischemia/reperfusion (GCI/R) injury in mice . It also alleviates neuroinflammation induced by a high-fat diet (HFD) over a period of 12 weeks .
Dosage Effects in Animal Models
In animal models, Alisol A has shown to effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis in ApoE−/− mice fed with a high-fat diet . It also prevents bone loss in ovariectomized mice, a model of postmenopausal osteoporosis .
Metabolic Pathways
Alisol A is involved in various metabolic pathways. It has been shown to regulate lipid metabolism, reducing the level of total cholesterol by inhibiting ACAT activity . It also influences the AMPK/SIRT1 and PI3K/AKT pathways, which are crucial for cellular metabolism .
準備方法
合成経路と反応条件
アルイソラAの調製は、通常、オモダカの根茎からの抽出を伴います。プロセスは、根茎の乾燥と粉砕から始まり、エタノールまたはメタノールなどの溶媒を使用した抽出が続きます。 次に、抽出物はクロマトグラフィー技術にかけられてアルイソラAが単離されます .
工業生産方法
アルイソラAの工業生産には、大規模な抽出および精製プロセスが含まれます。根茎は収穫され、乾燥され、細かい粉末に粉砕されます。次に、粉末は大型抽出槽内で溶媒を使用して抽出されます。 粗抽出物はカラムクロマトグラフィーで精製され、結晶化によって最終生成物が得られます .
化学反応の分析
反応の種類
アルイソラAは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾してその治療特性を高めるために不可欠です .
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤がアルイソラAの酸化に使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がアルイソラAの還元に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、アルイソラA 24-アセテートやアルイソラB 23-アセテートなど、アルイソラAのさまざまな誘導体があります。 これらの誘導体は、異なる薬理学的特性を示し、その潜在的な治療的応用について研究されています .
特性
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSJVWYGXOFRP-UNPOXIGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941738 | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19885-10-0 | |
| Record name | Alisol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















